molecular formula C13H16N2O3 B2997008 4-Acetamidophenyl pyrrolidine-1-carboxylate CAS No. 701973-29-7

4-Acetamidophenyl pyrrolidine-1-carboxylate

Cat. No.: B2997008
CAS No.: 701973-29-7
M. Wt: 248.282
InChI Key: LTSGSFRZJKFMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidophenyl pyrrolidine-1-carboxylate (CAS 701973-29-7) is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is characterized by its pyrrolidine-1-carboxylate moiety linked to a 4-acetamidophenyl group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, a structural feature that is a common scaffold in medicinal chemistry and is present in a variety of biologically active molecules and approved drugs . Compounds containing the pyrrolidine structure have been extensively studied and demonstrate a wide range of pharmacological activities, including serving as anti-inflammatory agents, anticancer drugs, and antiviral medications . Similarly, the 4-acetamidophenyl fragment is a known pharmacophore, notably found in paracetamol, a widely used analgesic and antipyretic agent . The combination of these functional groups makes this compound a potentially valuable building block in drug discovery efforts, particularly in the design and synthesis of novel small-molecule libraries for high-throughput screening . Researchers can utilize this high-purity compound as a key intermediate to develop new derivatives with potential bioactivity or as a standard in analytical studies. For complete product details, specifications, and ordering information, please contact our sales team.

Properties

IUPAC Name

(4-acetamidophenyl) pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-11-4-6-12(7-5-11)18-13(17)15-8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGSFRZJKFMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl pyrrolidine-1-carboxylate typically involves the reaction of 4-acetamidophenyl acetate with pyrrolidine under specific conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at a moderate temperature to ensure the formation of the desired product in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required quality standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial or viral replication, thereby exhibiting antibacterial or antiviral properties .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The tert-butyl group in analogs (e.g., compound 21 in ) increases lipophilicity (logP > 2), favoring blood-brain barrier penetration, whereas the acetamidophenyl group in the target compound balances polarity for improved aqueous solubility .
  • Synthetic Complexity : Bromo- and methoxy-substituted analogs () require multi-step functionalization, while the acetamidophenyl derivative may simplify synthesis via direct coupling of pre-functionalized phenyl groups .

Biological Activity

4-Acetamidophenyl pyrrolidine-1-carboxylate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an acetamido group attached to a phenyl ring, which is further linked to a pyrrolidine ring through a carboxylate group. This structural configuration is believed to contribute to its biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes involved in bacterial or viral replication, thus exhibiting potential antibacterial and antiviral properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially modulating their activity .
  • Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis and responding to pathogens.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25.0 μg/mL

These findings suggest the potential for this compound as a lead in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies using human monocytic leukaemia THP-1 cell lines have indicated that this compound exhibits low cytotoxicity, making it a candidate for further therapeutic exploration without significant adverse effects .

Case Studies

Recent research has highlighted the compound's role in enhancing the efficacy of existing therapies. For instance, in murine models of hepatocellular carcinoma (HCC), the compound augmented the cytotoxic effects of sorafenib, a standard treatment for HCC. This combination therapy resulted in improved outcomes compared to monotherapy .

Comparative Analysis with Similar Compounds

This compound can be compared with several related compounds regarding their biological activities:

Compound Activity Profile
4-Acetamidophenyl acetateModerate antibacterial activity
4-Acetamidophenyl pyrrolidine-1-carboxamideStronger AChE inhibition
4-Acetamidophenyl pyrrolidine-1-carboxylic acidAntiviral properties observed

The unique combination of functional groups in this compound enhances its potential as a versatile therapeutic agent compared to its analogs .

Q & A

Q. How can researchers address variability in catalytic efficiency reported for synthetic routes involving this compound?

  • Methodological Answer : Standardize catalyst characterization (e.g., BET surface area for heterogeneous catalysts, ICP-MS for metal loading). Perform kinetic profiling under identical conditions (pressure, agitation speed). Use error-propagation analysis to quantify uncertainty in reported yields .

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